(2E)-2-(4-bromophenyl)-3-[5-(4-fluoro-2-nitrophenyl)furan-2-yl]prop-2-enenitrile
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Overview
Description
(2E)-2-(4-bromophenyl)-3-[5-(4-fluoro-2-nitrophenyl)furan-2-yl]prop-2-enenitrile is a complex organic compound characterized by the presence of bromine, fluorine, and nitro functional groups attached to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(4-bromophenyl)-3-[5-(4-fluoro-2-nitrophenyl)furan-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common approach is the condensation of 4-bromobenzaldehyde with 5-(4-fluoro-2-nitrophenyl)furan-2-carbaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(4-bromophenyl)-3-[5-(4-fluoro-2-nitrophenyl)furan-2-yl]prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The furan ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, Grignard reagents.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of dehalogenated products.
Substitution: Formation of various substituted furan derivatives.
Scientific Research Applications
(2E)-2-(4-bromophenyl)-3-[5-(4-fluoro-2-nitrophenyl)furan-2-yl]prop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of (2E)-2-(4-bromophenyl)-3-[5-(4-fluoro-2-nitrophenyl)furan-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of electron-withdrawing groups such as nitro and fluoro enhances its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine atoms.
Steviol glycoside: Compounds responsible for the sweet taste of Stevia leaves.
Uniqueness
(2E)-2-(4-bromophenyl)-3-[5-(4-fluoro-2-nitrophenyl)furan-2-yl]prop-2-enenitrile is unique due to its combination of bromine, fluorine, and nitro groups attached to a furan ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-2-(4-bromophenyl)-3-[5-(4-fluoro-2-nitrophenyl)furan-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10BrFN2O3/c20-14-3-1-12(2-4-14)13(11-22)9-16-6-8-19(26-16)17-7-5-15(21)10-18(17)23(24)25/h1-10H/b13-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXJMBWCSUHGMI-LCYFTJDESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC2=CC=C(O2)C3=C(C=C(C=C3)F)[N+](=O)[O-])C#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C\C2=CC=C(O2)C3=C(C=C(C=C3)F)[N+](=O)[O-])/C#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10BrFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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